Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
Description
Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a tetrahydroisoquinoline derivative with the molecular formula C₁₂H₁₅Cl₂NO₂ and a molecular weight of 292.20 g/mol . The compound features a chloro substituent at position 8, a methyl group on the nitrogen atom (position 1), and a methyl ester at position 3. Its hydrochloride salt form enhances stability and solubility for pharmaceutical applications.
Properties
Molecular Formula |
C12H15Cl2NO2 |
|---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-7-11-8(5-6-14-7)9(12(15)16-2)3-4-10(11)13;/h3-4,7,14H,5-6H2,1-2H3;1H |
InChI Key |
YTZHAJCMCSZBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2CCN1)C(=O)OC)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride typically involves multi-step organic transformations starting from appropriately substituted phenethylamine derivatives or isoquinoline precursors. The key steps include:
- Formation of the tetrahydroisoquinoline ring system, often via Pictet-Spengler cyclization or related cyclization methods.
- Introduction of the methyl ester group at the 5-position through esterification of the corresponding carboxylic acid or direct incorporation during ring formation.
- Chlorination at the 8-position, either by using chlorinated starting materials or via electrophilic aromatic substitution.
- Methylation of the nitrogen atom to yield the N-methyl derivative.
- Conversion to the hydrochloride salt to improve stability and solubility.
Detailed Synthetic Procedures from Patent Literature
A notable preparation method for related compounds such as 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine hydrochloride, which shares structural features with the target compound, has been described in US Patent US8501935B2. Although the patent focuses on the benzazepine analog, the methodologies provide insight into the preparation of chlorinated tetrahydroisoquinoline derivatives.
Key steps include:
- Preparation of an amino alcohol intermediate by reaction of substituted phenethylamine derivatives.
- Conversion of the amino alcohol to a chloroalkyl ammonium salt using thionyl chloride in the presence of N,N-dimethylacetamide as a catalyst.
- Cyclization facilitated by Lewis acid catalysts such as aluminum chloride at elevated temperatures (125–130 °C) to form the tetrahydroisoquinoline ring.
- Purification by solvent extraction, azeotropic distillation, and recrystallization from isopropanol and water mixtures.
- Formation of the hydrochloride salt, often as a hemihydrate, by treatment with hydrogen chloride gas or hydrochloric acid solutions.
The process typically involves careful control of water content in solvents (e.g., ethyl acetate with 0.2–1% water) and temperature to optimize yield and purity. Enantiomeric excesses greater than 98% have been reported when chiral resolution steps are included, such as crystallization with L-(+)-tartaric acid salts.
Pictet-Spengler Reaction and Esterification
For the tetrahydroisoquinoline core, the Pictet-Spengler reaction remains a fundamental approach. This involves condensation of a substituted phenethylamine with an aldehyde or ketone under acidic conditions to cyclize and form the tetrahydroisoquinoline scaffold. Subsequent esterification with methanol and activating agents like thionyl chloride introduces the methyl ester group at the carboxylic acid position.
Methylation and Chlorination
N-Methylation is commonly achieved by methyl iodide or dimethyl sulfate under basic conditions, or via reductive amination using formaldehyde and a reducing agent. Chlorination at the aromatic 8-position can be introduced by starting from 8-chloro-substituted precursors or via electrophilic aromatic substitution using reagents such as N-chlorosuccinimide (NCS) under controlled conditions.
Purification and Salt Formation
The hydrochloride salt is prepared by bubbling dry hydrogen chloride gas into a solution of the free base or by addition of hydrochloric acid in a suitable solvent. Crystallization from solvents like isopropanol, ethyl acetate, or mixtures with water and cyclohexane yields the hydrochloride salt, often as a hemihydrate form, which enhances stability and handling.
- Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvents | Notes |
|---|---|---|---|---|
| Amino alcohol formation | Phenethylamine derivative + reagents | Ambient | Toluene, aqueous phases | Azeotropic distillation to remove water |
| Conversion to chloro salt | Thionyl chloride + N,N-dimethylacetamide | Ambient | Toluene | Catalyst DMA enhances reaction rate |
| Cyclization | Aluminum chloride (AlCl3) | 125–130 | - | Lewis acid catalyzed ring closure |
| Esterification | Methanol + thionyl chloride or acid catalyst | 40–60 | Methanol | Methyl ester formation |
| N-Methylation | Methyl iodide or formaldehyde + reductant | Ambient to 50 | Organic solvents | Reductive amination or alkylation |
| Salt formation | HCl gas or aqueous HCl | Ambient | Isopropanol, ethyl acetate | Crystallization to obtain hydrochloride salt |
| Purification | Solvent extraction, recrystallization | 5–60 | IPA, water, cyclohexane | Control water content for purity |
The preparation of this compound is a multi-step process requiring precise control of reaction conditions, especially during cyclization and salt formation stages, to achieve high purity and yield.
The Pictet-Spengler reaction remains the cornerstone for constructing the tetrahydroisoquinoline ring, with subsequent functional group modifications tailored to introduce the methyl ester and chlorine substituents.
Purification strategies involving azeotropic distillation and recrystallization are critical for removing impurities and controlling enantiomeric purity, which is essential for pharmacological applications.
The use of Lewis acid catalysts such as aluminum chloride facilitates efficient cyclization, while controlled water content in solvents during extraction and crystallization steps influences the quality of the final hydrochloride salt.
Enantiomeric purity can be enhanced by salt formation with chiral acids and careful crystallization, achieving enantiomeric excesses above 98%, which is significant for biological activity.
The methodologies described in patent literature provide scalable and reproducible routes suitable for industrial synthesis, with potential adaptations for asymmetric synthesis and green chemistry improvements.
Chemical Reactions Analysis
Ester Functional Group Reactivity
The methyl ester at position 5 undergoes typical ester reactions:
-
Hydrolysis :
Under acidic (HCl, reflux) or basic (NaOH, aqueous ethanol) conditions, the ester converts to the corresponding carboxylic acid. For example, saponification yields 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid . -
Aminolysis :
Reacts with amines (e.g., methylamine) to form amides. This is critical for synthesizing neuroactive derivatives .
Chlorine Substituent Reactivity
The chlorine atom at position 8 participates in nucleophilic aromatic substitution (NAS) under specific conditions:
-
Palladium-Catalyzed Cross-Coupling :
Suzuki-Miyaura reactions with aryl boronic acids replace chlorine with aryl groups. -
Hydrodechlorination :
Catalytic hydrogenation (H₂, Pd/C) removes chlorine to yield 1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 24h | 8-Aryl-1-methyl-1,2,3,4-THIQ-5-carboxylate | 55–70% | |
| Hydrodechlorination | H₂ (1 atm), 10% Pd/C, MeOH, rt, 12h | 1-Methyl-1,2,3,4-THIQ-5-carboxylate | 88% |
Tetrahydroisoquinoline Core Modifications
The bicyclic structure enables ring functionalization:
-
N-Methylation :
Further alkylation at nitrogen is limited due to pre-existing methyl group, but quaternization with methyl iodide is feasible . -
Ring Oxidation :
MnO₂ oxidizes the tetrahydro ring to isoquinoline derivatives .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Quaternization | CH₃I, CH₃CN, reflux, 6h | N,N-Dimethyl-THIQ chloride | 72% | |
| Oxidation | MnO₂, CHCl₃, reflux, 24h | 8-Chloro-1-methyl-isoquinoline-5-carboxylate | 41% |
Stereochemical Transformations
The chiral center at position 3 (if present) influences reactivity:
-
Enzymatic Resolution :
Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers . -
Epimerization :
Base-mediated epimerization occurs under strong alkaline conditions .
| Reaction Type | Conditions | Outcome | ee | Reference |
|---|---|---|---|---|
| Enzymatic Hydrolysis | Lipase, pH 7.0, 37°C, 48h | (R)-enantiomer preference (80% ee) | 80% | |
| Epimerization | NaOH (2M), EtOH, reflux, 12h | Racemization at C3 | 0% ee |
Comparative Reactivity of Analogues
Substituent position and electronic effects alter reaction outcomes:
Key Research Findings
-
The ester group’s reactivity is sterically hindered by the adjacent methyl group, reducing hydrolysis rates compared to unsubstituted analogues.
-
Chlorine at position 8 exhibits lower NAS activity than para-substituted derivatives due to electronic deactivation.
-
Stereochemical integrity is critical for biological activity; racemization during synthesis diminishes neuroprotective effects .
Scientific Research Applications
Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
- Molecular Formula: C₁₁H₁₃ClFNO₂
- Molecular Weight : 245.68 g/mol
- Key Differences :
- Substitution of chlorine (Cl) with fluorine (F) at position 8.
- Lacks the N-methyl group at position 1.
- Implications: Fluorine’s smaller size and higher electronegativity may alter electronic properties and binding interactions compared to chlorine.
N-Methyl and Ester-Modified Analogs
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Hydrochloride
- Molecular Formula: C₁₃H₁₈ClNO₂
- Molecular Weight : 255.74 g/mol
- Key Differences: 4,4-Dimethyl substituents on the tetrahydroisoquinoline ring instead of 8-chloro and 1-methyl groups.
- Increased lipophilicity compared to the target compound may influence membrane permeability .
Isoquinoline, 1,2,3,4-tetrahydro-5-methoxy-, hydrochloride (1:1)
Hydroxy-Substituted Derivatives
(1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- Molecular Formula: Not explicitly provided, but structurally distinct due to dihydroxy and hydroxymethyl groups .
- Key Differences :
- Polar hydroxyl groups replace the chloro and ester substituents.
- Implications: Enhanced hydrophilicity improves aqueous solubility but may limit blood-brain barrier penetration. Potential for hydrogen bonding could increase target affinity in polar environments .
Heterocyclic Variants
6-Methyl-1,2,3,4-tetrahydroquinoline
- Molecular Formula : C₁₀H₁₃N
- Molecular Weight : 147.22 g/mol
- Key Differences: Based on a tetrahydroquinoline core instead of tetrahydroisoquinoline. Lacks the 5-carboxylate and 8-chloro substituents.
- Implications: The quinoline scaffold has distinct electronic properties and biological targets compared to isoquinoline derivatives. Simpler structure may reduce synthetic complexity but limit functional group diversity .
Structural and Functional Comparison Table
Biological Activity
Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H12ClN
- Molecular Weight : 181.66 g/mol
- CAS Number : 75416-50-1
- Physical State : Solid at room temperature
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of THIQ derivatives, including this compound. The compound has demonstrated significant activity against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/ml |
| Escherichia coli | 50 µg/ml |
| Candida albicans | 62.5 µg/ml |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Neuroprotective Effects
The neuroprotective properties of tetrahydroisoquinolines have been well-documented. In particular, this compound has been shown to exhibit protective effects in models of neurodegeneration.
A study conducted on mouse models indicated that this compound could reduce oxidative stress and inflammation in neuronal cells. The mechanisms involved include the modulation of signaling pathways related to apoptosis and neuroinflammation .
Structure-Activity Relationship (SAR)
The biological activity of THIQ derivatives is heavily influenced by their structural characteristics. The presence of halogen substituents, such as chlorine in this compound, enhances its affinity for biological targets.
Key Findings on SAR:
- Chlorine Substitution : Enhances lipophilicity and cellular permeability.
- Methyl Group : Contributes to the overall stability and bioactivity.
- Carboxylate Functionality : Essential for interaction with receptor sites.
Case Study 1: Antibacterial Efficacy
In a controlled study assessing the antibacterial efficacy of this compound against Staphylococcus aureus, the compound exhibited a notable reduction in bacterial load compared to untreated controls. The study utilized a standard broth microdilution method to determine MIC values.
Case Study 2: Neuroprotection in Parkinson's Disease Models
Research involving animal models of Parkinson's disease demonstrated that treatment with this THIQ derivative significantly improved motor function and reduced dopaminergic neuron loss. The neuroprotective effect was attributed to its antioxidant properties and ability to inhibit neuroinflammatory processes .
Q & A
Basic Research Questions
Q. What safety protocols are critical for handling Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride in laboratory settings?
- Methodological Answer : Adopt GHS-aligned precautions:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., P95 for particulates) in poorly ventilated areas .
- Storage : Store in airtight containers at controlled room temperature (15–25°C), away from oxidizers and moisture. Implement secondary containment to prevent environmental release .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), avoid dust generation, and dispose as hazardous waste .
Q. What synthetic strategies are effective for preparing methyl-substituted tetrahydroisoquinoline carboxylate derivatives?
- Methodological Answer : Common routes include:
- Bischler-Napieralski Cyclization : Cyclize β-arylethylamides using POCl₃ or PCl₅ to form the tetrahydroisoquinoline core.
- Esterification : React the carboxylic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.
- Chlorination : Introduce the 8-chloro substituent via electrophilic aromatic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC-UV/ELSD : Employ C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%).
- NMR Spectroscopy : Confirm substitution patterns (e.g., 8-Cl, 1-CH₃) via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃).
- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₂H₁₅ClNO₂·HCl: calc. 284.06) .
Advanced Research Questions
Q. How can stereochemical variations at the 1-methyl position influence biological activity in tetrahydroisoquinoline derivatives?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation.
- SAR Studies : Test enantiomers in receptor-binding assays (e.g., dopamine or serotonin receptors) to correlate stereochemistry with efficacy/toxicity. Reference structurally similar compounds (e.g., MM0081.28 in ) to infer activity trends.
Q. How should researchers resolve discrepancies in solubility data across solvent systems for halogenated tetrahydroisoquinolines?
- Methodological Answer :
- Empirical Testing : Use shake-flask method with HPLC quantification. Test solvents (DMSO, ethanol, PBS) at physiological pH.
- Co-solvency Approach : For low aqueous solubility, employ surfactants (e.g., Tween-80) or cyclodextrin complexes.
- Thermodynamic Analysis : Calculate Hansen solubility parameters to predict miscibility gaps, noting that analogs (e.g., 8-methoxy derivatives ) may exhibit polarity-driven variability.
Q. What strategies mitigate instability or degradation during long-term storage of this compound?
- Methodological Answer :
- Degradation Studies : Conduct forced degradation (heat, light, humidity) per ICH guidelines. Monitor via stability-indicating HPLC.
- Lyophilization : For hygroscopic batches, lyophilize and store under nitrogen.
- Additive Stabilization : Include antioxidants (e.g., BHT) or chelating agents (EDTA) to inhibit oxidative decomposition, which may generate carbon oxides or halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
